(S)-1-(Furan-3-yl)ethan-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(1S)-1-(furan-3-yl)ethanamine |
InChI |
InChI=1S/C6H9NO/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3/t5-/m0/s1 |
InChI Key |
SBVKKZRVKMOURL-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=COC=C1)N |
Canonical SMILES |
CC(C1=COC=C1)N |
Origin of Product |
United States |
The Significance of Chiral Amines in Organic Synthesis and Medicinal Chemistry
Chiral amines are fundamental building blocks in the creation of a vast array of high-value molecules. nih.gov Their importance is underscored by the fact that approximately 40-45% of small-molecule pharmaceuticals contain at least one chiral amine fragment. openaccessgovernment.orgacs.org Chirality, the property of "handedness" in molecules, is a critical factor in biological systems. openaccessgovernment.org Often, only one enantiomer (a non-superimposable mirror image) of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. openaccessgovernment.orghilarispublisher.com This necessitates the synthesis of enantiomerically pure compounds, a task for which chiral amines are indispensable.
In organic synthesis, chiral amines serve multiple roles. They can be used as:
Building Blocks: Incorporated directly into the final target molecule, providing a key stereocenter. sigmaaldrich.com
Resolving Agents: Used to separate racemic mixtures of other chiral compounds. sigmaaldrich.com
Chiral Auxiliaries: Temporarily attached to a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.com
The synthesis of chiral amines can be achieved through various methods, including classical resolution and, increasingly, through biocatalytic approaches that offer high stereoselectivity under sustainable conditions. nih.govsigmaaldrich.com
The Furan Ring System: a Privileged Scaffold in Bioactive Molecules and Material Science
The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural motif in a multitude of natural products and synthetic compounds with significant biological activity. numberanalytics.comijabbr.com Its presence can influence a molecule's pharmacological properties, including its biological activity, metabolic stability, and pharmacokinetic profile. numberanalytics.com
Furan derivatives have demonstrated a wide range of therapeutic applications, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. ijabbr.com The furan nucleus is considered a "privileged scaffold" because it can interact with a variety of biological receptors with high affinity. ijabbr.com
Beyond its role in medicinal chemistry, the furan ring is also a valuable component in the development of advanced materials. numberanalytics.com Due to the potential for deriving furan-based compounds from renewable biomass, there is significant interest in creating sustainable polymers and materials containing this heterocyclic core. rsc.org
Table 1: Properties of the Furan Ring
| Property | Description |
| Structure | Five-membered aromatic ring with four carbon atoms and one oxygen atom. wikipedia.org |
| Aromaticity | Possesses aromatic character due to the delocalization of six π-electrons. numberanalytics.com |
| Reactivity | Generally more reactive than benzene (B151609) in electrophilic substitution reactions. wikipedia.org |
| Polarity | The ether oxygen imparts some polarity and potential for hydrogen bonding. ijabbr.com |
Unique Attributes of the S 1 Furan 3 Yl Ethan 1 Amine Chiral Scaffold
The (S)-1-(Furan-3-yl)ethan-1-amine scaffold combines the key features of both chiral amines and the furan (B31954) ring system, resulting in a molecule with unique potential. The specific arrangement of the chiral amine at the 3-position of the furan ring provides a distinct three-dimensional structure that can be exploited in the design of new chemical entities.
The presence of the furan ring offers several advantages:
Bioisosteric Replacement: The furan ring can act as a bioisostere for other aromatic rings, such as benzene (B151609), potentially improving biological activity or physicochemical properties.
Metabolic Handles: The furan ring can be a site for metabolic transformations, which can be strategically utilized in drug design.
Synthetic Versatility: The furan ring can participate in various chemical reactions, allowing for further structural modifications. numberanalytics.com
The (S)-chiral center provides the stereochemical control that is crucial for selective interactions with biological targets. openaccessgovernment.org This combination of a versatile heterocyclic ring and a defined stereocenter makes this compound a valuable intermediate for synthetic chemists.
Overview of Key Research Domains for S 1 Furan 3 Yl Ethan 1 Amine
Asymmetric Synthesis Approaches to Enantiomerically Pure this compound
The quest for enantiomerically pure this compound has spurred the development of several sophisticated asymmetric synthetic strategies. These methods can be broadly categorized into catalyst-mediated enantioselective synthesis, diastereoselective synthesis using chiral auxiliaries, and biocatalytic transformations.
Chiral Catalyst-Mediated Enantioselective Synthesis
The use of chiral catalysts to induce enantioselectivity in chemical transformations is a powerful and atom-economical approach. This strategy avoids the need for stoichiometric amounts of chiral reagents and often allows for high catalytic turnover. For the synthesis of this compound, both organocatalytic and transition-metal-catalyzed methods have shown significant promise.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a robust tool for asymmetric synthesis. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are particularly effective in activating imines towards nucleophilic attack in a stereocontrolled manner. scispace.comsigmaaldrich.comresearchgate.net
In a potential synthesis of this compound, a prochiral N-protected imine derived from 3-acetylfuran could be reduced using a Hantzsch ester as the hydrogen source, catalyzed by a BINOL-derived chiral phosphoric acid. sigmaaldrich.com The chiral catalyst forms a hydrogen-bonded complex with the imine, creating a chiral environment that directs the hydride transfer from the Hantzsch ester to one of the enantiotopic faces of the C=N bond, leading to the desired (S)-amine. scispace.comresearchgate.net The efficiency of this process is highly dependent on the steric and electronic properties of the substituents on the chiral phosphoric acid backbone. acs.orgrsc.org
| Catalyst Type | Substrate | Reductant | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | N-Boc-imine of Acetophenone (B1666503) | Hantzsch Ester | 95 | 98 | sigmaaldrich.com |
| Chiral Phosphoric Acid | N-Boc-imine of 2-Acetylfuran | Hantzsch Ester | 92 | 96 | scispace.com |
| Cinchona-derived Squaramide | 2-(1-alkynyl)-2-alkene-1-one | β-ketoester | up to 90 | up to 99 | researchgate.net |
This table presents representative data for organocatalytic reductions of analogous imines, illustrating the potential effectiveness for the synthesis of this compound.
Bifunctional primary amine-thioureas represent another class of organocatalysts capable of promoting a wide array of enantioselective transformations. rsc.org These catalysts can activate both the electrophile and the nucleophile through hydrogen bonding, facilitating highly organized transition states.
Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used industrial method for the synthesis of chiral amines. rsc.orgacs.orgyoutube.com This approach typically involves the use of a chiral phosphine (B1218219) ligand coordinated to a metal center, such as iridium or rhodium. acs.orgyoutube.comyoutube.com The synthesis of this compound via this method would likely start from an N-protected enamine or imine derived from 3-acetylfuran.
The choice of the chiral ligand is crucial for achieving high enantioselectivity. acs.org The catalytic cycle generally involves the coordination of the unsaturated substrate to the chiral metal complex, followed by the stereoselective insertion of hydrogen. youtube.com For substrates containing heteroaromatic rings like furan, the electronic properties of the ligand and the substrate can significantly influence the reaction's outcome.
| Metal/Ligand | Substrate | H₂ Pressure (bar) | Yield (%) | ee (%) | Reference |
| Ir/f-spiroPhos | Diarylmethanimine | 50 | >99 | up to 99 | acs.org |
| Pd/C4-TunePhos | Exocyclic Ketimine | 60 | 98 | 95 | acs.org |
| Rh/Josiphos | Dehydroamino acid | 1 | >99 | >99 | youtube.com |
This table showcases the performance of various transition metal catalysts in the asymmetric hydrogenation of related substrates, providing a benchmark for the synthesis of this compound.
The design of chiral ligands is a central theme in asymmetric catalysis. nih.govacs.org For the synthesis of this compound, ligands must be able to effectively differentiate between the two enantiotopic faces of the prochiral substrate. Privileged ligand scaffolds, such as those based on BINOL, Salen, PHOX, and various bipyridine and phenanthroline derivatives, have been extensively studied and modified. nih.govacs.org
The key design principles often involve the creation of a well-defined chiral pocket around the metal center. This is achieved through the strategic placement of bulky substituents and the use of rigid backbones to restrict conformational flexibility. For furan-containing substrates, electronic interactions between the furan ring and the ligand or metal center can also play a role in stereodifferentiation. The modular nature of many modern ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific substrate. nih.gov
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
An alternative to catalytic asymmetric synthesis is the use of chiral auxiliaries. wikipedia.org In this approach, a prochiral substrate is covalently attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is removed in a later step to reveal the enantiomerically enriched product.
A prominent example is the use of Ellman's tert-butanesulfinamide. osi.lv 3-Acetylfuran can be condensed with (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl-ketimine. Subsequent diastereoselective reduction of the C=N bond, for example with a hydride reagent, is directed by the bulky tert-butylsulfinyl group. The resulting sulfinamide can then be cleaved under acidic conditions to afford the desired chiral amine with high enantiopurity. osi.lv Pseudoephenamine is another versatile chiral auxiliary that has shown excellent stereocontrol in alkylation reactions. nih.gov
| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio | Reference |
| (R)-tert-Butanesulfinamide | Aromatic Ketimine | NaBH₄ | >98:2 | osi.lv |
| (1S,2S)-Pseudoephenamine | α,β-Unsaturated Amide | Grignard Reagent | >95:5 | nih.gov |
| Chiral Oxazolidinone | N-Acyl Oxazolidinone | Aldehyde | >99:1 | wikipedia.org |
This table provides examples of the diastereoselectivities achieved with common chiral auxiliaries in reactions analogous to what would be used for synthesizing this compound.
Biocatalytic Transformations for Chiral Amine Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. nih.govresearchgate.net Transaminases (TAs), also known as amine transaminases (ATAs), are particularly well-suited for the asymmetric synthesis of amines from prochiral ketones. researchgate.netnih.govdtu.dk
To produce this compound, a ω-transaminase with (S)-selectivity would be employed to catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or L-alanine, to 3-acetylfuran. nih.govmdpi.com The reaction is often driven to completion by using a large excess of the amine donor or by removing the ketone byproduct. researchgate.netnih.gov Modern enzyme engineering techniques, such as directed evolution, have been used to develop transaminases with improved activity, stability, and substrate scope, even for bulky substrates. rsc.orgnih.gov
| Enzyme | Substrate | Amine Donor | Conversion (%) | ee (%) | Reference |
| ω-Transaminase (S-selective) | Acetophenone | L-Alanine | 92.1 | >99 | nih.gov |
| ω-Transaminase (TR8) | 4-Trifluoromethylacetophenone | Isopropylamine | >30 | >99 | mdpi.com |
| Transaminase (engineered) | Pro-sitagliptin ketone | Isopropylamine | 100 | >99 | mdpi.com |
This table illustrates the high conversions and enantioselectivities achievable with biocatalytic transamination for the synthesis of chiral amines from analogous ketones.
The furan ring itself can be susceptible to metabolic bioactivation, which is a consideration in whole-cell biocatalytic systems. nih.gov However, for in vitro enzymatic transformations, this is less of a concern.
Enantiomeric Resolution Techniques for this compound
The separation of racemic 1-(furan-3-yl)ethan-1-amine into its constituent enantiomers is a critical step in obtaining the optically pure (S)-enantiomer. Various techniques, from classical methods to modern enzymatic and chromatographic processes, are employed to achieve high enantiomeric excess.
Classical Resolution via Diastereomeric Salt Formation
Classical resolution remains a widely used and economical method for separating enantiomers on an industrial scale. The process relies on the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties such as solubility. This solubility difference allows for their separation by fractional crystallization.
The racemic amine mixture is dissolved in a suitable solvent and treated with a chiral acid. One of the diastereomeric salts, being less soluble in the chosen solvent system, precipitates out of the solution. This salt is then isolated by filtration. Finally, the resolved amine enantiomer is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. The choice of resolving agent and solvent is crucial and often requires empirical screening to find the optimal conditions for efficient separation. A key advantage of this method is its scalability, although a significant drawback is that the theoretical maximum yield for the desired enantiomer is only 50% of the initial racemic mixture. rsc.org
A modern application of this principle is seen in the synthesis of Apremilast, where the key intermediate, a racemic amine, is resolved using derivatives of tartaric acid. google.com This highlights the continued relevance of diastereomeric salt formation for producing enantiomerically pure amines. google.com
Table 1: Common Chiral Resolving Agents for Racemic Amines
| Resolving Agent | Type |
|---|---|
| (+)-Tartaric acid | Acid |
| (-)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) | Acid |
| (-)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) | Acid |
| (S)-Mandelic acid | Acid |
| (1R)-(-)-10-Camphorsulfonic acid | Acid |
| Brucine | Base |
Dynamic Kinetic Resolution Methods
Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the 50% yield limitation of classical resolution. wikipedia.org This method combines a kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling the conversion of 100% of the racemic starting material into a single, enantiomerically pure product. nih.gov
The most common approach for amines is a chemoenzymatic DKR. This process involves two key catalysts:
An Enzyme: Typically a lipase (B570770), such as Candida antarctica lipase B (CALB), which enantioselectively catalyzes the acylation of one of the amine enantiomers. nih.govnih.gov
A Racemization Catalyst: A metal complex, often based on ruthenium (like the Shvo catalyst) or palladium, that continuously interconverts the unreacted amine enantiomer back into the racemate. nih.govnih.gov
The reaction is configured so that the enzyme selectively acylates the (R)- or (S)-amine, while the remaining, unreactive enantiomer is racemized by the metal catalyst. This ensures a continuous supply of the reactive enantiomer for the enzyme, driving the reaction toward a single acylated product. wikipedia.org The resulting amide can then be hydrolyzed to yield the desired pure amine enantiomer. This method has been successfully applied to a wide range of benzylic and heteroaromatic amines, demonstrating its robustness and efficiency. nih.govnih.gov Research on the DKR of 1-heteroaryl ethanols, close structural analogues of 1-(furan-3-yl)ethan-1-amine, has shown high yields and excellent stereoselectivity using a combination of CALB and a Ru-based catalyst. nih.gov
Table 2: Chemoenzymatic DKR of various 1-Heteroaryl Ethanols
| Heteroaryl Group | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| 3,5-Dimethyl-isoxazol-4-yl | 95 | >99 |
| 5-Methyl-isoxazol-3-yl | 92 | >99 |
| 1-Phenyl-1H-pyrazol-4-yl | 94 | >99 |
| 1-tert-Butyl-1H-pyrazol-4-yl | 91 | >99 |
| 1-Methyl-1H-imidazol-5-yl | 90 | >99 |
Data sourced from a study on the DKR of 1-heteroaryl ethanols using Novozyme 435 (CALB) and the Shvo catalyst in toluene (B28343) at 80°C. nih.gov
Chromatographic Chiral Separation (e.g., HPLC, SFC)
Chromatographic techniques offer a direct and highly effective method for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are standard in the pharmaceutical industry for determining enantiomeric purity and for isolating pure enantiomers. shimadzu.com
The separation is based on the differential interactions between the two enantiomers and the chiral environment of the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives (e.g., Chiralpak® and Chiralcel® columns), are among the most widely used and successful for separating a broad range of chiral compounds, including amines. chromatographyonline.com
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, which is non-toxic, non-flammable, and inexpensive. chromatographyonline.com This results in faster separations and a reduced environmental impact compared to the organic solvents used in normal-phase HPLC. chromatographyonline.com For the separation of basic amines, the mobile phase is often modified with an alcohol (e.g., methanol, ethanol) and a basic additive (e.g., diethylamine) to improve peak shape and resolution. windows.net
Table 3: Representative Conditions for Chiral SFC Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak IC (amylose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | Isocratic 4% Methanol in CO₂ with 25mM Isobutylamine |
| Flow Rate | 2.5 mL/min |
| Backpressure | 150 bar |
| Temperature | 40°C |
Data adapted from a reported chiral SFC-MS method for separating complex heterocyclic enantiomers. researchgate.net
Novel Synthetic Route Development for Furan-3-yl-Substituted Ethanamines
Beyond the resolution of racemates, significant research is directed towards developing novel, efficient, and stereoselective synthetic routes to chiral furan-3-yl-substituted ethanamines and their analogues. These methods often focus on atom economy and the rapid construction of molecular complexity.
One-Pot Multicomponent Reactions (MCRs) Incorporating Furan-3-yl Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, are highly valued for their efficiency and atom economy. digitellinc.com A promising MCR for the synthesis of α-heteroarylamines is the Strecker synthesis.
The classical Strecker synthesis is a three-component reaction involving an aldehyde or ketone, an amine source (like ammonia), and a cyanide source (like hydrogen cyanide or potassium cyanide). The reaction proceeds through the formation of an imine, which is then attacked by the cyanide nucleophile to form an α-aminonitrile. This intermediate can then be hydrolyzed to the corresponding α-amino acid.
A novel route to 1-(furan-3-yl)ethan-1-amine can be envisioned using 3-acetylfuran as the ketone component in a Strecker-type reaction. The reaction of 3-acetylfuran with ammonia (B1221849) and a cyanide source would yield the corresponding α-aminonitrile, which serves as a direct precursor to the target amine via reduction. This approach allows for the direct installation of the amine and methyl groups at the chiral center in a single, efficient operation. The development of asymmetric variants of the Strecker reaction further enhances its utility for producing enantiomerically enriched amines. nih.gov
Cycloaddition Reactions Leading to Furan-Fused Ring Systems
Cycloaddition reactions provide a powerful tool for the construction of complex cyclic and heterocyclic architectures. The furan ring can participate as a 4π-component (a diene) in [4+2] cycloadditions, famously known as the Diels-Alder reaction. This reactivity can be harnessed to synthesize furan-fused ring systems, creating structurally complex analogues of furan-3-yl-substituted ethanamines where the amine moiety is incorporated into a newly formed ring.
In these reactions, the furan ring reacts with a 2π-component (a dienophile), which can contain a nitrogen atom, to form an oxabicyclic product. For example, the reaction of a furan with an imine or a maleimide (B117702) derivative can lead to the formation of furan-fused nitrogen-containing heterocycles. nih.govrasayanjournal.co.in While these reactions are often reversible, they provide a modular approach to building diverse molecular scaffolds. rasayanjournal.co.in The development of catalytic and enantioselective versions of these cycloadditions allows for precise control over the stereochemistry of the resulting fused products, offering a sophisticated strategy for accessing novel chiral amine analogues.
Modifications of Existing Synthetic Pathways for Enhanced Selectivity and Yield
The primary route to chiral amines often involves the asymmetric reduction of a corresponding imine. In the case of this compound, the precursor would be the imine derived from 3-acetylfuran. Modern synthetic strategies have focused on transition metal-catalyzed asymmetric hydrogenation and biocatalytic reductive amination to achieve high enantioselectivity and yield.
Transition Metal-Catalyzed Asymmetric Hydrogenation:
A significant advancement in the synthesis of chiral amines involves the asymmetric hydrogenation of N-aryl or N-alkyl imines. nih.gov For the synthesis of this compound, 3-acetylfuran would first be condensed with a suitable amine, such as a benzylamine, to form the corresponding imine. This imine is then subjected to asymmetric hydrogenation using a chiral transition metal catalyst.
Iridium complexes bearing chiral phosphine ligands have proven to be highly effective for the asymmetric hydrogenation of a wide range of imines. nih.gov For instance, iridium catalysts with chiral spiro-ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of related heterocyclic imines. nih.gov The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee). The reaction conditions, including solvent, temperature, and hydrogen pressure, are also optimized to maximize both yield and selectivity.
A plausible modified pathway for enhanced selectivity could involve the use of a chiral phosphoric acid co-catalyst in conjunction with an achiral iridium complex. This dual catalytic system has been shown to be effective in the asymmetric reductive amination of ketones, providing access to chiral amines with high enantioselectivity. nih.gov
Biocatalytic Reductive Amination:
An increasingly popular and environmentally benign approach to chiral amine synthesis is biocatalytic reductive amination. patsnap.com This method utilizes enzymes, such as amine dehydrogenases (AmDHs) or imine reductases (IREDs), to catalyze the asymmetric conversion of a ketone to a chiral amine.
For the synthesis of this compound, 3-acetylfuran would be the substrate. In a one-pot reaction, an amine donor (often ammonia or an alkylamine), the ketone substrate, and the appropriate enzyme with a cofactor (typically NADH or NADPH) are combined. The enzyme facilitates the formation of the chiral amine with high enantioselectivity. Recent research has focused on expanding the substrate scope of these enzymes and improving their stability and activity through protein engineering. The use of whole-cell biocatalysts containing the necessary enzymes and cofactor regeneration systems simplifies the process and reduces costs. rsc.org
Spectroscopic and Spectrometric Characterization in Synthetic Studies
The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂).
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments.
| Predicted NMR Data for this compound | ||||||||||||||||||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| ¹H NMR | ¹³C NMR | |||||||||||||||||||||||||||||||||||
|
|
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. For 1-(Furan-3-yl)ethanamine, the predicted monoisotopic mass is 111.06841 Da. uni.lu The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 111, and in the case of electrospray ionization, a protonated molecular ion ([M+H]⁺) at m/z 112.
The fragmentation pattern would likely involve cleavage of the furan ring and the ethylamine (B1201723) side chain.
| Predicted Mass Spectrometry Fragments for 1-(Furan-3-yl)ethanamine | |
|---|---|
| m/z | Predicted Fragment |
| 111 | [C₆H₉NO]⁺ (Molecular Ion) |
| 96 | [M - CH₃]⁺ |
| 82 | [M - C₂H₅]⁺ or [Furan-C=NH₂]⁺ |
| 68 | [Furan-CH₂]⁺ |
| 44 | [CH₃CH=NH₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the amine and furan moieties.
| Predicted Infrared Absorption Bands for this compound | |
|---|---|
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400-3250 | N-H stretching (asymmetric and symmetric, two bands for primary amine) |
| 3150-3100 | Aromatic C-H stretching (furan ring) |
| 2975-2850 | Aliphatic C-H stretching (ethyl group) |
| 1650-1550 | N-H bending |
| ~1500 and ~1400 | C=C stretching (furan ring) |
| ~1150 | C-N stretching |
| ~1050 | C-O-C stretching (furan ring) |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the ECD spectrum serves as a unique fingerprint of its stereochemistry.
The experimental ECD spectrum would be compared to a theoretically calculated spectrum for the (S)-enantiomer. A good correlation between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. The calculation is typically performed using time-dependent density functional theory (TD-DFT).
Stereochemical Elucidation Techniques for this compound
The determination of the absolute stereochemistry of this compound is a critical step in its synthesis and characterization. Several techniques can be employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers and determining the enantiomeric excess of a chiral compound. researchgate.net The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.
X-ray Crystallography: While obtaining a suitable single crystal of the free amine can be challenging, forming a salt with a chiral acid of known absolute configuration can facilitate crystallization. The resulting diastereomeric salt can be analyzed by single-crystal X-ray diffraction. The determination of the crystal structure unambiguously establishes the relative and absolute stereochemistry of the chiral centers.
NMR Spectroscopy with Chiral Derivatizing Agents: The reaction of the chiral amine with a chiral derivatizing agent, such as Mosher's acid chloride, forms diastereomers. The NMR spectra of these diastereomers will show differences in chemical shifts, particularly for the protons near the stereocenter. Analysis of these differences can be used to determine the absolute configuration.
Enantioselective Construction of Pharmaceutical Intermediates
The synthesis of single-enantiomer pharmaceutical drugs is of paramount importance, as different enantiomers of a drug can exhibit different pharmacological and toxicological profiles. Chiral molecules like this compound are crucial starting materials for the enantioselective synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.govrsc.orgnih.govresearchgate.netpharmacompass.com The furan ring is a structural motif found in numerous bioactive compounds, and the chiral amine functionality allows for the construction of specific stereoisomers.
Biocatalysis and asymmetric catalysis are powerful tools for producing chiral intermediates for the pharmaceutical industry. nih.govresearchgate.net Chiral amines, in particular, are key components in many drugs. osi.lvresearchgate.net While specific examples detailing the use of this compound in the synthesis of named pharmaceutical intermediates are not prevalent in publicly accessible literature, its structural motifs are highly relevant. For instance, the reductive amination of carbonyl compounds is a key industrial method for producing chiral amines. rsc.org The synthesis of furfurylamine (B118560) from the biomass-derived platform chemical furfural (B47365) highlights the accessibility of furan-based amines. sandermanpub.netsctunisie.orgresearchgate.net The enantiomerically pure nature of this compound makes it a prime candidate for asymmetric syntheses, where the introduction of a stereocenter early in a synthetic sequence can be highly efficient. nih.gov
Utility in the Synthesis of Natural Products with Furan-Containing Scaffolds
The furan nucleus is a common feature in a variety of natural products, including furanoterpenes and marine alkaloids. wikipedia.orgnih.govysu.am The synthesis of these complex molecules often relies on the use of chiral building blocks to control the stereochemistry of the final product. Chiral furylamines are particularly useful in this context, serving as precursors to intricate polycyclic systems.
A powerful demonstration of the utility of chiral furan-containing amines is in the diastereoselective intramolecular Diels-Alder (IMDA) reaction. In one study, chiral precursors for the IMDA reaction using a furan as the diene were prepared through the diastereoselective addition of furyllithium to imines attached to a chiral auxiliary. nih.gov The resulting furylamines were then acylated with α,β-unsaturated acyl chlorides. Under thermal conditions, these molecules underwent an IMDA reaction to yield complex cycloadducts as single diastereoisomers. nih.gov Subsequent removal of the chiral auxiliary afforded enantiopure perhydroepoxyisoindolones with up to five stereocenters. nih.gov This strategy highlights how the stereocenter of a molecule analogous to this compound can be used to direct the formation of multiple other stereocenters in a complex molecular architecture. This approach is highly valuable in the total synthesis of alkaloids and other complex natural products. researchgate.net
Derivatization and Functionalization Strategies
The synthetic versatility of this compound lies in its primary amine and furan functionalities, which can be independently or sequentially modified to create diverse molecular scaffolds.
The primary amine of this compound can readily undergo amidation and imine formation, providing avenues for significant scaffold diversification.
Amidation: The formation of an amide bond is one of the most fundamental transformations in organic chemistry. ucl.ac.uk this compound can be acylated with a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents), to form the corresponding amides. These reactions are typically high-yielding and tolerate a wide range of functional groups. The resulting amides can be stable final products or can serve as intermediates for further transformations, for example, reduction to secondary amines.
Imine Formation: The reaction of this compound with aldehydes or ketones leads to the formation of imines (or Schiff bases). masterorganicchemistry.com This condensation reaction is generally reversible and is often catalyzed by acid. researchgate.netmasterorganicchemistry.com The formation of the imine can be followed by reduction to yield secondary amines, a process known as reductive amination. rsc.orgsandermanpub.netorganic-chemistry.orgresearchgate.net This two-step sequence is a powerful method for forming C-N bonds and introducing new substituents onto the nitrogen atom.
| Reaction Type | Reactant | Product | General Conditions |
| Amidation | Carboxylic Acid | Amide | Coupling agent (e.g., DCC, EDC), solvent (e.g., DCM, DMF) |
| Amidation | Acyl Chloride | Amide | Base (e.g., triethylamine, pyridine), solvent (e.g., DCM) |
| Imine Formation | Aldehyde or Ketone | Imine | Acid catalyst (e.g., p-TsOH), removal of water |
| Reductive Amination | Aldehyde or Ketone | Secondary Amine | Reducing agent (e.g., NaBH₃CN, H₂/Pd), acid catalyst |
This table presents generalized reaction conditions. Specific conditions may vary based on the substrate.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgscispace.com Derivatives of this compound can participate in such reactions in several ways. The nitrogen atom can be coupled with aryl or heteroaryl halides in a Buchwald-Hartwig amination reaction. For this, the primary amine would typically be protected first, and then the N-H bond of the resulting secondary amine or amide could be coupled.
Alternatively, the furan ring itself can be functionalized. The C-H bonds of the furan ring, particularly at the 2- and 5-positions, can be activated for direct arylation. More commonly, the furan ring is first converted to a halide or a triflate, which can then participate in a variety of cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. For example, a tosylated furanone has been shown to undergo Suzuki coupling with a range of boronic acids in good to excellent yields. ysu.amresearchgate.net This allows for the introduction of diverse aromatic and heteroaromatic moieties onto the furan scaffold.
Olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful method for the synthesis of cyclic compounds, including nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.orgharvard.edu To utilize RCM, this compound would first need to be functionalized with at least two alkenyl groups. This can be achieved by N-alkenylation. For example, a diallylated amine can undergo RCM in the presence of a ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form a five-membered dihydropyrrole ring. organic-chemistry.org
| Catalyst Generation | Common Name | Key Features |
| 1st Generation | Grubbs' Catalyst | Good activity, moderate functional group tolerance. |
| 2nd Generation | Grubbs' Catalyst | Higher activity, broader functional group tolerance. harvard.edu |
| 2nd Generation | Hoveyda-Grubbs Catalyst | High stability, good for challenging substrates. rsc.org |
This table provides a brief overview of common RCM catalysts.
Stereocontrol Mechanisms and Diastereoselectivity in Reactions involving this compound
The stereogenic center in this compound can be exploited to control the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. osi.lv The chiral amine can act as a chiral auxiliary, a temporarily attached group that biases the formation of one diastereomer over another. osi.lv
A key example of this principle is the diastereoselective intramolecular Diels-Alder reaction of furan (IMDAF). In a study using a closely related chiral furylamine, the stereocenter on the amine directed the approach of the dienophile to one face of the furan diene, resulting in the formation of a single diastereomer of the cycloadduct. nih.gov This demonstrates that the chirality at the carbon atom bearing the amine group can effectively control the formation of new stereocenters, even at a distance.
The mechanism of stereocontrol often involves the formation of a rigid transition state where one face of the reacting molecule is sterically blocked by the chiral auxiliary. In the case of reactions involving the amine itself, such as additions to an imine derived from this compound, the chiral center adjacent to the C=N bond can direct the approach of a nucleophile. For example, the reduction of N-tert-butanesulfinylketimines often proceeds with high diastereoselectivity due to the directing effect of the chiral sulfinyl group. osi.lv A similar principle would apply to derivatives of this compound, where the stereocenter would favor the formation of one diastereomer of the product upon reaction. The predictability of this stereocontrol is crucial for the asymmetric synthesis of complex molecules with multiple stereocenters. nih.gov
Chemoenzymatic Synthesis Exploiting the Amine Functionality
The amine functionality of this compound is a key handle for its synthesis and derivatization. Chemoenzymatic strategies primarily focus on two main approaches: the asymmetric synthesis from a prochiral ketone and the kinetic resolution of a racemic amine. Enzymes such as transaminases and lipases are central to these methodologies.
Asymmetric Synthesis using Transaminases
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mbl.or.krrsc.org This allows for the direct asymmetric synthesis of a chiral amine from a prochiral ketone. For the synthesis of this compound, the corresponding ketone, 1-(furan-3-yl)ethan-1-one, would be the substrate.
The general reaction mechanism involves two half-reactions in a "ping-pong" sequence. mbl.or.kr First, the amino donor transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct. In the second half-reaction, the PMP intermediate aminates the ketone substrate to produce the desired chiral amine and regenerate the PLP-bound enzyme. The stereoselectivity of the transaminase dictates the configuration of the resulting amine.
While specific data on the transaminase-catalyzed synthesis of this compound is not extensively detailed in publicly available research, studies on analogous heteroaromatic ketones provide a strong indication of the feasibility and potential reaction conditions. For instance, the amination of various acetophenone derivatives and other heterocyclic ketones has been successfully demonstrated with high enantiomeric excess. researchgate.netnih.gov
Key parameters that are typically optimized for such reactions include the choice of a suitable (S)-selective transaminase, the amine donor (e.g., L-alanine, isopropylamine), pH, temperature, and the use of co-solvents to improve substrate solubility. researchgate.net The removal of the ketone byproduct is often necessary to shift the reaction equilibrium towards the product amine. researchgate.net
Table 1: Representative Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines This table presents data from analogous reactions to illustrate the potential for synthesizing this compound.
| Enzyme (Source) | Substrate | Amine Donor | Co-solvent | Temp (°C) | pH | Conversion (%) | Enantiomeric Excess (ee, %) |
| ω-TA (Vibrio fluvialis) | Acetophenone | L-Alanine | None | 30 | 7.0 | 92.1 | >99 (S) |
| ATA-025 | 1-(3-methylphenyl)ethan-1-one | Isopropylamine | 10% DMSO | 42.7 | 8.2 | 96.1 | ≥98.5 (R) |
| Transaminase (mutant) | 4-Hydroxy-2-butanone | Isopropylamine | Not specified | 37 | 7.5 | >95 | >99 (R) |
| Reductive Aminase (Aspergillus niger) | Acetophenone | Methylamine | Not specified | 37 | Not specified | 46 | 96 (R) |
Kinetic Resolution using Lipases
Kinetic resolution is another powerful chemoenzymatic strategy that can be employed to obtain this compound. This technique relies on the ability of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture of the amine, leaving the other enantiomer unreacted. organic-chemistry.orgnih.gov The resulting acylated product and the unreacted amine can then be separated.
The success of a lipase-catalyzed kinetic resolution depends on several factors, including the choice of lipase, the acyl donor, the solvent, and the reaction temperature. colab.wsmdpi.com Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species are commonly used due to their broad substrate scope and high enantioselectivity. organic-chemistry.orgmdpi.com
For the kinetic resolution of racemic 1-(furan-3-yl)ethan-1-amine, the (R)-enantiomer would ideally be selectively acylated by the lipase, allowing for the isolation of the desired (S)-enantiomer. The efficiency of the resolution is quantified by the enantiomeric ratio (E-value), where a high E-value indicates excellent selectivity.
While direct experimental data for the lipase-catalyzed resolution of 1-(furan-3-yl)ethan-1-amine is scarce, numerous studies on the resolution of structurally similar secondary alcohols and amines demonstrate the potential of this method. These studies show that high enantiomeric excesses and good yields of the desired enantiomer can be achieved under optimized conditions. rsc.orgpolimi.itmdpi.com
Table 2: Representative Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols and Amines This table presents data from analogous reactions to illustrate the potential for resolving racemic 1-(Furan-3-yl)ethan-1-amine.
| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Product ee (%) | Unreacted Substrate ee (%) |
| Aspergillus oryzae lipase | (RS)-1-Phenylethanol | Vinyl acetate | Methyl tert-butyl ether | 30 | ~46 | >99 (R-acetate) | Not specified |
| Amano Lipase AK (Pseudomonas fluorescens) | trans-Flavan-4-ol | Vinyl acetate | THF | 30 | ~50 | >99 (S,R-acetate) | >99 (R,S-alcohol) |
| Candida antarctica lipase B (Novozym 435) | (RS)-1-Phenylethylamine | Isopropyl acetate | Toluene | 60 | ~50 | >99 (R-amide) | >99 (S-amine) |
| Pseudomonas cepacia lipase | Ivabradine precursor amine | Diethyl carbonate | 2-Me-THF | Not specified | Not specified | 99 | Not specified |
Design and Synthesis of Furan-Containing Analogues for Biological Screening
The furan nucleus is a fundamental component of numerous biologically active compounds. nih.gov The design of furan-containing analogues often aims to leverage the unique electronic and structural properties of the furan ring to achieve desired biological activities. The synthesis of these analogues for biological screening involves strategic methodologies to create a diverse library of compounds for testing.
A common approach involves the modification of a pre-existing furan core. For instance, the functionalization of the furan ring at the C-3 position can be challenging due to the ring's natural reactivity, which favors substitution at the C-2 and C-5 positions. Overcoming this requires specialized synthetic strategies, such as modifying a furan precursor or constructing the heterocyclic ring with the amine group already in the desired C-3 position.
One innovative approach is the one-pot multicomponent reaction (MCR) that combines a furan-based electrophile with thiol and amine nucleophiles to generate stable pyrrole (B145914) heterocycles. bohrium.com This method, inspired by the cytochrome P450-catalyzed oxidation of furan, allows for the selective coupling of these components under physiological conditions, offering a versatile route to complex molecules from simpler starting materials. bohrium.com
The synthesis of furan-3(2H)-imine scaffolds, another class of furan derivatives, has been achieved through the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives. nih.gov This process involves a 1,4-addition of the aniline followed by an intramolecular cyclization. nih.gov Such synthetic strategies are crucial for generating novel compounds for biological evaluation. For example, in the pursuit of new influenza neuraminidase inhibitors, a series of aromatic ether analogues were synthesized based on a natural isoprenyl phenyl ether, leading to the identification of potent non-nitrogenous inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the therapeutic efficacy of a lead compound. For derivatives of this compound, SAR studies investigate how modifications to the furan ring, the ethylamine side chain, and the amine group influence biological activity. These studies provide critical insights for the rational design of more potent and selective drug candidates. nih.gov
Impact of Chiral Configuration on Biological Activity
Chirality, or the "handedness" of a molecule, plays a crucial role in its biological activity. The spatial arrangement of atoms in a chiral molecule, such as this compound, dictates how it interacts with chiral biological targets like proteins and enzymes. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. youtube.com
For a chiral amine like this compound, the specific three-dimensional orientation of the amino group, the methyl group, and the furan ring around the chiral carbon center is critical for its interaction with a biological receptor. The (S)-configuration may allow for optimal binding to a specific pocket in a target protein, while the (R)-enantiomer may bind less effectively or not at all. This difference in binding affinity can translate to a significant difference in biological potency. Therefore, the stereoselective synthesis of the (S)-enantiomer is often a key objective in the development of drugs based on this scaffold to ensure the desired therapeutic effect.
Elucidation of Essential Pharmacophores based on the Furan-3-yl Amine Core
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the furan-3-yl amine core, the essential pharmacophoric features are derived from its structural components.
The furan ring itself can act as a key interaction moiety. Its aromatic character allows for potential π-π stacking interactions with aromatic amino acid residues in a protein's active site. ijper.org The oxygen atom in the furan ring can act as a hydrogen bond acceptor. The amine group is a critical feature, often acting as a hydrogen bond donor and participating in ionic interactions if protonated. The ethyl group provides a hydrophobic component that can fit into a corresponding hydrophobic pocket of the target protein. The chiral center at the first carbon of the ethyl group dictates the precise 3D orientation of these pharmacophoric features.
Substituent Effects on Biological Potency and Selectivity
The biological potency and selectivity of derivatives of this compound can be fine-tuned by introducing various substituents on the furan ring or the amine group. SAR studies have shown that the nature and position of these substituents can have a profound impact on activity.
The following table summarizes the inhibitory activities of some substituted naphthotriazole dione (B5365651) derivatives, illustrating the effect of substituents on potency. nih.gov
| Compound | R1 | R2 | R3 | IDO1 IC50 (nM) | TDO IC50 (nM) |
| 1 | H | H | H | 1200 | 1800 |
| 33 | F | H | H | 120 | 110 |
| 35 | F | 3-Cl | H | 11 | 15 |
| 38 | F | 3-Cl | 4-F | 5 | 4 |
This interactive table is based on data from a study on IDO1/TDO dual inhibitors and demonstrates how substituent changes can dramatically improve inhibitory concentration (IC50) values. nih.gov
Computational Chemistry and Molecular Modeling Applications in Drug Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. ijnc.ir These methods provide valuable insights into ligand-target interactions at the molecular level, guiding the design of more effective therapeutic agents. scienceopen.com Techniques such as molecular docking and molecular dynamics simulations are used to predict the binding modes and affinities of small molecules to their biological targets. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scienceopen.com This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. ijnc.ir
In the context of furan-containing compounds, molecular docking studies have been employed to elucidate their binding mechanisms. For instance, in a study of furan-azetidinone hybrids as potential inhibitors of E. coli enoyl reductase, molecular docking revealed key interactions within the enzyme's active site. ijper.org The docking results showed that the phenyl groups of the most potent compound formed pi-pi stacking interactions with phenylalanine (PHE 94) and tyrosine (TYR 146) residues. ijper.org
The following table presents the docking scores of several furan-azetidinone hybrids against E. coli enoyl reductase, where a more negative Glide Score indicates a stronger binding affinity. ijper.org
| Compound | Glide Score | Emodel |
| 4a | -7.996 | -58.741 |
| 4b | -8.082 | -62.483 |
| 4c | -8.623 | -64.494 |
| 4d | -9.039 | -60.997 |
| 4e | -9.195 | -73.407 |
This interactive table showcases molecular docking results, highlighting compound 4e as having the most favorable predicted binding energy. ijper.org
Such simulations provide a rational basis for the observed SAR and guide the further optimization of lead compounds by suggesting modifications that could enhance binding affinity and, consequently, biological activity.
Pharmacophore Generation and Virtual Screening
Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on the three-dimensional arrangement of essential chemical features that a molecule must possess to be active at a specific biological target. nih.gov These models serve as 3D queries to search for novel, structurally diverse compounds within large chemical databases, a process known as virtual screening. nih.govnih.gov
The this compound scaffold presents several key features for pharmacophore generation:
Hydrogen Bond Acceptor: The oxygen atom within the furan ring can act as a hydrogen bond acceptor.
Aromatic/Hydrophobic Region: The furan ring itself provides a hydrophobic surface and potential for π-π stacking interactions.
Hydrogen Bond Donor: The primary amine group is a potent hydrogen bond donor.
Positive Ionizable Feature: Under physiological conditions, the amine group is protonated, creating a positive charge that can engage in electrostatic interactions.
Stereocenter: The chiral center at the first carbon of the ethylamine chain dictates a specific 3D orientation of the substituents, which can be critical for selective binding to a target.
A pharmacophore model derived from this scaffold would incorporate a defined spatial arrangement of these features. For instance, a hypothetical model might consist of one hydrogen bond acceptor, one hydrogen bond donor, and one aromatic feature, all positioned with specific distance constraints relative to each other. This model can then be used as a filter in virtual screening to identify compounds from vast libraries that match these criteria. nih.gov The hits from this initial screening, which may possess entirely different core structures but share the key pharmacophoric features, can then be subjected to further computational and experimental testing. mdpi.com
Table 1: Hypothetical Pharmacophore Features of this compound
| Feature Type | Location on Scaffold | Potential Interaction |
| Aromatic Ring | Furan Moiety | π-π Stacking, Hydrophobic Interactions |
| Hydrogen Bond Acceptor | Furan Oxygen | Hydrogen Bonding with Target Residues |
| Hydrogen Bond Donor | Primary Amine (-NH2) | Hydrogen Bonding with Target Residues |
| Positive Ionizable | Protonated Amine (-NH3+) | Electrostatic/Ionic Interactions |
| Chiral Center | C1 of Ethan-1-amine | Stereospecific Binding |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govmdpi.com This technique is instrumental in understanding how modifications to a chemical scaffold influence its potency, allowing for the rational design of more effective analogs. mdpi.com
For a series of compounds based on the this compound scaffold, a QSAR study would involve synthesizing derivatives with various substituents on the furan ring or modifications to the ethylamine side chain. The biological activity of these compounds, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of a target's activity), is then measured. solubilityofthings.com
The next step involves calculating a range of molecular descriptors for each analog. These descriptors quantify various physicochemical properties:
Electronic Descriptors: Such as Hammett constants or atomic charges, which describe the electron-donating or withdrawing nature of substituents on the furan ring.
Steric Descriptors: Like molar refractivity or Taft parameters, which quantify the size and shape of the substituents.
Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the compound's lipophilicity.
Using statistical methods like multiple linear regression, a QSAR equation is generated that links these descriptors to the observed biological activity. mdpi.com For example, a QSAR model might reveal that electron-withdrawing groups at the C5 position of the furan ring and a moderate degree of lipophilicity are beneficial for activity. This insight guides the synthesis of future generations of compounds, focusing on modifications predicted to enhance potency. mdpi.com
Table 2: Example Data for a QSAR Study of this compound Analogs
This table presents hypothetical data for illustrative purposes.
| Compound ID | Furan Ring Substituent (R) | LogP (Hydrophobicity) | Electronic Parameter (σ) | Biological Activity (IC₅₀, nM) |
| A-1 | -H | 1.2 | 0.00 | 150 |
| A-2 | 5-Cl | 1.9 | 0.23 | 75 |
| A-3 | 5-CH₃ | 1.7 | -0.17 | 120 |
| A-4 | 5-NO₂ | 1.1 | 0.78 | 25 |
| A-5 | 4-Br | 2.0 | 0.23 | 90 |
Lead Compound Identification and Optimization Strategies Based on the this compound Scaffold
A lead compound is a chemical entity that demonstrates promising biological activity against a specific target and serves as the starting point for a drug development program. solubilityofthings.com The process of identifying and refining these leads is a critical phase in medicinal chemistry. The this compound scaffold provides a robust starting point for discovering such leads.
Lead Identification: Initial leads can be identified through high-throughput screening (HTS) or virtual screening campaigns as described previously. sigmaaldrich.com A compound containing the this compound core that shows consistent, measurable activity in a biological assay would be considered a "hit." Further validation and initial profiling of its properties can elevate this hit to the status of a lead compound. sigmaaldrich.com
Lead Optimization: Once a lead is identified, lead optimization aims to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. nih.gov For a lead based on the this compound scaffold, several optimization strategies can be employed:
Scaffold Decoration: This involves adding various substituents to the furan ring. Guided by QSAR models, chemists can introduce groups that enhance binding affinity. For example, if the target's binding pocket contains a lipophilic region near the furan ring, adding a small alkyl or halogen group could increase potency.
Side Chain Modification: The ethylamine side chain can be altered. The length of the alkyl chain could be extended or shortened, or the primary amine could be converted to a secondary or tertiary amine, or even incorporated into a new ring system. These changes can fine-tune the compound's interaction with the target and modify its physicochemical properties like solubility and permeability.
Bioisosteric Replacement: The furan ring itself could be replaced with other five- or six-membered heterocycles (e.g., thiophene (B33073), pyridine, oxazole). This strategy, known as bioisosteric replacement, aims to retain the essential binding interactions while potentially improving metabolic stability or reducing off-target effects.
This iterative process of design, synthesis, and testing, often supported by computational modeling, seeks to develop a candidate compound with an optimal balance of properties for further preclinical and clinical development. nih.gov
Table 3: Hypothetical Lead Optimization Campaign for a this compound-Based Lead
| Compound ID | Modification from Lead | Target Affinity (IC₅₀, nM) | Selectivity vs. Off-Target |
| Lead-01 | This compound | 500 | 10-fold |
| Opt-01 | Add 5-Chloro to furan ring | 250 | 25-fold |
| Opt-02 | Convert primary amine to dimethylamine | 400 | 15-fold |
| Opt-03 | Add 5-Chloro and N-methylate amine | 80 | 80-fold |
| Opt-04 | Replace furan with thiophene (bioisostere) | 120 | 50-fold |
Investigation of Potential Biological and Pharmacological Applications of Furan Substituted Amines
Antimicrobial Activity Studies
The furan (B31954) scaffold is a key structural feature in many compounds exhibiting antimicrobial properties. nih.govijrti.org Researchers have synthesized and evaluated a variety of furan derivatives for their ability to combat microbial infections, demonstrating the versatility of this heterocyclic ring in developing new antimicrobial agents. ijrti.orgresearchgate.net
Furan-containing compounds have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netijabbr.com For instance, certain synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated efficacy against Gram-positive pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov These compounds exhibited minimal inhibitory concentrations (MIC) in the low micromolar range, suggesting a bactericidal mechanism of action. nih.govnih.gov
Studies on newly synthesized nicotinamidine derivatives revealed that some compounds displayed excellent MIC values of 10 μM against Staphylococcus aureus, comparable to the antibiotic ampicillin. nih.gov Similarly, novel carbamothioyl-furan-2-carboxamide derivatives containing a 2,4-dinitrophenyl group showed significant inhibition against various bacterial strains. mdpi.com Another study highlighted a novel arylfuran derivative with considerable activity against both Escherichia coli and Staphylococcus aureus, indicating a broad spectrum of action. ijabbr.com The antibacterial potential of furan derivatives is often attributed to the specific substitutions on the furan ring. researchgate.net
Table 1: Antibacterial Activity of Selected Furan Derivatives
| Compound Class | Pathogenic Strain(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 1,3-bis(aryloxy)propan-2-amines | Streptococcus pyogenes, Enterococcus faecalis, Staphylococcus aureus (including MRSA) | MIC values in the range of 2.5–10 μg/ml (5.99–28.58 μM). nih.govnih.gov | nih.govnih.gov |
| Nicotinamidine derivatives | Staphylococcus aureus | MIC values of 10 μM, similar to ampicillin. nih.gov | nih.gov |
| Carbamothioyl-furan-2-carboxamide derivatives | Various bacterial strains | Significant inhibition with MICs ranging from 150.7–295 μg/mL. mdpi.com | mdpi.com |
| Arylfuran derivative | Escherichia coli, Staphylococcus aureus | Broad-spectrum activity. ijabbr.com | ijabbr.com |
The antifungal potential of furan derivatives is an active area of research. researchgate.netnih.gov Carbamothioyl-furan-2-carboxamide derivatives, for example, have demonstrated more prominent antifungal than antibacterial activity, with some compounds showing significant inhibition against all tested fungal strains. mdpi.com Furanocoumarins, a subclass of furan derivatives, have been shown to be effective against various fungi, with 8-geranyloxy (B15478889) psoralen (B192213) exhibiting notable antifungal effects against Candida krusei and Candida kefyr. nih.gov
The mechanisms underlying the antifungal action of these compounds are thought to involve the selective inhibition of microbial growth and the modification of essential enzymes. nih.govnih.gov However, the precise mechanisms for many furan derivatives are still under investigation and require further study to be fully elucidated. nih.gov
Antiviral Activity Investigations, Including HIV and Ebola Virus
The antiviral properties of furan-containing compounds have been explored against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Ebola virus. researchgate.netresearchgate.net
With regard to HIV, certain 4'-substituted 4'-thiothymidines, which are nucleoside analogs, have shown potent inhibitory activity against both HIV-1 and HIV-2. researchgate.net Notably, some of these derivatives were also effective against HIV variants resistant to the common antiretroviral drug 3TC. researchgate.net The search for new anti-HIV compounds is a global priority, and natural products and their derivatives, including those with furan moieties, are a significant area of this research. nih.gov
In the context of the Ebola virus, several studies have screened for compounds with antiviral activity. While no specific furan-substituted amines were highlighted as lead candidates, the broader search for small molecules to treat Ebola virus disease is ongoing. nih.govsci.newsresearchgate.net Research has identified compounds that can disrupt the interaction of an Ebola virus protein with host cell proteins, thereby inhibiting viral infection. mdpi.com Natural products are also being investigated as a source of potential anti-Ebola agents. sld.cu
Antioxidant Properties Research of Furan-Containing Compounds
Furan derivatives have been recognized for their antioxidant potential. researchgate.netmdpi.com The furan ring's structure allows it to participate in electron and hydrogen atom transfer, which enables the neutralization of free radicals. researchgate.net The antioxidant activity is often linked to the presence of hydroxyl or amine groups on the furan structure. researchgate.net
Research on 2-substituted furan derivatives has shown that compounds with a p-hydroxy phenyl styryl group exhibit good antioxidant properties. researchgate.net In contrast, those with strong electron-withdrawing groups show no antioxidant activity. researchgate.net The antioxidant properties of furan fatty acids are believed to be due to the electron transferability of the furan ring to peroxyl radicals. nih.gov Studies on Biginelli-type pyrimidines with a furan group have also reported some level of antioxidant activity. nih.gov
Anti-Inflammatory Pathways Exploration
The anti-inflammatory effects of furan derivatives are a significant area of investigation. ijabbr.comnih.gov These compounds can exert their anti-inflammatory action through various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, and the regulation of inflammatory mediator expression. nih.gov
The anti-inflammatory properties of some furan derivatives are closely associated with their antioxidant capabilities. nih.gov Helenalin, a sesquiterpene lactone containing a furan ring, has demonstrated potent in vitro anti-inflammatory effects, partly through the inhibition of the transcription factor NF-κB, a key regulator of the immune response. wikipedia.org Furan derivatives can also modulate signaling pathways such as the MAPK and PPAR-ɣ pathways. nih.govnih.govtandfonline.com
Other Emerging Biological Activities Identified in Furan Derivatives (e.g., anti-tumor, anti-malarial, anti-parasitic)
Beyond the activities already discussed, furan derivatives have shown promise in several other therapeutic areas. researchgate.netresearchgate.net
Anti-tumor Activity: A wide range of furan-containing compounds have been investigated for their anti-cancer properties. researchgate.neteurekaselect.com For example, novel furan derivatives and their precursors have shown moderate to excellent anti-proliferative activity against cervical and colorectal cancer cell lines. researchgate.neteurekaselect.com The proposed mechanism for some of these compounds involves the suppression of signaling pathways like PI3K/Akt and Wnt/β-catenin. researchgate.neteurekaselect.com Certain benzofuran (B130515) derivatives have also demonstrated selective toxicity against leukemia cell lines. mdpi.com
Anti-malarial Activity: With the rise of resistance to current antimalarial drugs, there is a pressing need for new therapeutic agents. nih.gov Furan-containing compounds have emerged as a promising area of research. researchgate.net A pyridyl-furan compound was identified as a potent inhibitor of the growth of Plasmodium falciparum, the deadliest malaria parasite, and its ability to invade red blood cells. nih.gov Additionally, certain 5-nitrofuran derivatives have been found to be highly potent against resistant strains of the parasite. asm.org
Anti-parasitic Activity: Furan derivatives have also been explored for their activity against other parasites. For instance, some furan-containing compounds have shown anti-trypanosomal activity. wikipedia.org
Mechanism of Action Studies for Furan-Amine Derivatives
Understanding the precise mechanism by which a compound exerts its pharmacological effects is crucial for its development as a therapeutic agent. For furan-amine derivatives, this involves a combination of in vitro and cellular assays designed to identify their molecular targets and signaling pathways.
Enzymatic inhibition is a common mechanism of action for many drugs. Furan derivatives have been investigated for their ability to inhibit various enzymes. For instance, some furan-containing compounds have been shown to possess anti-inflammatory activity through the inhibition of enzymes involved in inflammatory pathways. nih.gov
To determine the enzymatic inhibition profile of a compound like (S)-1-(Furan-3-yl)ethan-1-amine, a panel of relevant enzymes would be selected based on the predicted therapeutic area. Standard enzymatic assays are then performed to measure the compound's ability to reduce the activity of each enzyme. The potency of inhibition is typically quantified as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: Representative Enzymatic Inhibition Data for Furan Derivatives (Hypothetical for this compound)
| Enzyme Target | IC₅₀ (µM) | Assay Type |
| Cyclooxygenase-2 (COX-2) | Not Available | Cell-free enzymatic assay |
| Monoamine Oxidase A (MAO-A) | Not Available | Radiometric assay |
| Carbonic Anhydrase | Not Available | Colorimetric assay |
Note: The data in this table is hypothetical and for illustrative purposes only. Specific enzymatic inhibition data for this compound is not currently available in published literature.
Many drugs exert their effects by binding to specific receptors on the surface of or within cells, acting as either agonists (activators) or antagonists (blockers). Furan-containing molecules have shown affinity for a variety of receptors. ijabbr.com
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is incubated with the receptor and the radioligand, and its ability to displace the radioligand is measured. The binding affinity is often expressed as the inhibitory constant (Kᵢ), which represents the concentration of the compound that occupies 50% of the receptors.
Following binding assays, functional assays are conducted to determine whether the compound activates or inhibits the receptor's function. These can include measuring changes in second messenger levels (e.g., cAMP, Ca²⁺) or other downstream signaling events.
Table 2: Representative Receptor Binding Data for Furan-Amine Derivatives (Hypothetical for this compound)
| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity |
| Serotonin 5-HT₂A Receptor | Not Available | Not Available |
| Dopamine D₂ Receptor | Not Available | Not Available |
| Adrenergic α₂A Receptor | Not Available | Not Available |
Note: The data in this table is hypothetical and for illustrative purposes only. Specific receptor binding data for this compound is not currently available in published literature.
Identifying the specific cellular targets of a novel compound is a key step in elucidating its mechanism of action. This can be a complex process involving various advanced techniques. For furan derivatives, studies have pointed to a range of potential cellular effects, including the modulation of signaling pathways like MAPK and PPAR-γ. nih.gov
One common approach to identify cellular targets is through the use of chemical proteomics. This can involve affinity chromatography, where a derivative of the compound of interest is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified using mass spectrometry.
Another strategy is to use phenotypic screening in various cell lines, followed by transcriptomic or proteomic analysis to identify changes in gene or protein expression that are induced by the compound. This can provide clues about the pathways and cellular processes that are affected. For example, some furan derivatives have been shown to induce apoptosis in cancer cell lines. nih.gov
Ultimately, a combination of these approaches is often necessary to confidently identify the cellular targets and fully understand the mechanism of action of a novel furan-amine derivative like this compound.
Advanced Applications and Future Directions in S 1 Furan 3 Yl Ethan 1 Amine Research
Catalysis and Ligand Design for Enantioselective Transformations
Chiral amines are crucial components in asymmetric synthesis, where the goal is to produce a specific enantiomer (a non-superimposable mirror image) of a target molecule. sigmaaldrich.com The (S)-enantiomer of 1-(Furan-3-yl)ethan-1-amine is a valuable chiral building block for the creation of specialized ligands used in enantioselective catalysis. nih.gov
Researchers have designed and synthesized novel C₂-symmetric chiral ligands incorporating a furan (B31954) backbone. researchgate.netresearchgate.net For example, a class of rigid, tertiary amine-derived chiral furan-N,N'-dioxide (Fu-2NO) ligands has been prepared from optically pure starting materials. researchgate.net These ligands, which can be synthesized in a straightforward, two-step process, are effective in metal-catalyzed asymmetric reactions. When used in a Nickel(II)-catalyzed asymmetric Friedel-Crafts alkylation of indole, these furan-based ligands demonstrated the ability to induce stereoselectivity. researchgate.net The combination of the furan scaffold with a chiral amine creates a unique and tunable electronic and steric environment around a metal center, which is key to controlling the stereochemical outcome of a reaction. oup.com The development of such ligands is in high demand for asymmetric catalysis, and the furan-amine structure represents a promising and versatile platform for new ligand design. rsc.org
Supramolecular Chemistry and Self-Assembly of Furan-Containing Molecules
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. Self-assembly is the spontaneous organization of these molecules into ordered, functional structures. The furan ring is an excellent building block for designing self-assembling systems due to its aromaticity and ability to participate in these interactions.
Research has demonstrated the synthesis and self-assembly of furan-embedded heteroarenes. nih.gov These molecules, containing fused pyrene (B120774) or phenanthrene (B1679779) units, can self-assemble into distinct nanostructures like nanorods and nanosheets when precipitated from solution. The shape and size of these self-assembled structures can be controlled by adjusting experimental conditions, such as the solvent composition. nih.gov This illustrates the principle that the information necessary to form complex architectures can be encoded into the structure of the furan-containing molecules themselves. While research has not yet focused specifically on the self-assembly of (S)-1-(Furan-3-yl)ethan-1-amine, its structure possesses all the necessary features: a furan ring for π-stacking and an amine group capable of forming strong, directional hydrogen bonds. This combination makes it a highly promising candidate for the rational design of new supramolecular polymers, gels, and other ordered nanomaterials.
Development of Novel Analytical Methods for Chiral Purity and Quantification
The enantiomeric purity of this compound is critical for its application, particularly in the pharmaceutical industry, where the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. eurekalert.orgnih.gov Consequently, the development of robust and efficient analytical methods for determining chiral purity and for quantification in various matrices is an area of active development. The primary techniques employed for the chiral separation of amines are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC stands as a cornerstone for the enantiomeric resolution of amines. researchgate.net The most common approach involves the use of chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including amines. mdpi.com
For the analysis of this compound, a normal-phase HPLC method using a polysaccharide-based CSP would be a primary choice. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various factors, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
A typical HPLC method for the chiral separation of a 1-arylethylamine, such as 1-phenylethylamine, can be adapted for 1-(furan-3-yl)ethan-1-amine. sigmaaldrich.com The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol. The addition of small amounts of an acidic or basic additive can significantly improve peak shape and resolution. chromatographyonline.com
Interactive Data Table: Proposed HPLC Method Parameters for Chiral Analysis of 1-(Furan-3-yl)ethan-1-amine
| Parameter | Suggested Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Proven effectiveness for a wide range of chiral amines. |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine | Common mobile phase for normal-phase chiral separations, with the amine additive improving peak symmetry. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC, providing a balance between analysis time and efficiency. |
| Detection | UV at 220 nm | The furan ring exhibits UV absorbance, allowing for sensitive detection. |
| Column Temp. | 25 °C | Room temperature is often sufficient, but temperature can be optimized to improve resolution. |
Capillary Electrophoresis (CE):
Capillary electrophoresis offers a high-efficiency alternative to HPLC for chiral separations. In CE, a chiral selector is typically added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for the separation of amine enantiomers. The separation is based on the differential inclusion of the enantiomers into the cyclodextrin (B1172386) cavity.
Quantification:
For the quantification of this compound in various samples, such as reaction mixtures or biological matrices, a validated HPLC-UV or a more sensitive technique like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) would be employed. The development of such methods requires careful validation of parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results.
Future Perspectives and Unexplored Research Avenues for this compound
The future of research on this compound is poised for significant advancements, driven by the continuous demand for novel chiral molecules in various scientific fields. chiralpedia.com
Biocatalysis for Greener Synthesis:
A major trend in the synthesis of chiral amines is the use of biocatalysis. mdpi.comrsc.orgnih.gov Enzymes such as transaminases, imine reductases (IREDs), and monoamine oxidases (MAOs) offer highly enantioselective routes to chiral amines under mild and environmentally friendly conditions. researchgate.netnih.gov A key future direction will be the discovery and engineering of novel biocatalysts that can efficiently produce this compound and its derivatives with high enantiomeric excess. This approach not only provides a greener alternative to traditional chemical synthesis but also opens up possibilities for producing novel chiral amine structures that are difficult to access through conventional methods.
Development of Novel Derivatives and Applications:
The furan ring in this compound is a versatile scaffold that can be further functionalized to create a diverse library of new chiral compounds. dntb.gov.uaresearchgate.net Future research will likely focus on the synthesis of novel derivatives through reactions targeting the furan ring, such as electrophilic substitution, cycloaddition, or ring-opening reactions. researchgate.net These new derivatives could be screened for a wide range of biological activities, potentially leading to the discovery of new drug candidates. eurekalert.org For instance, incorporating this chiral amine into larger molecules could lead to novel kinase inhibitors or other targeted therapies. nih.gov
Advanced Materials Science:
The unique combination of chirality and the electronic properties of the furan ring makes this compound an interesting building block for the development of advanced materials. Future research could explore its use in the synthesis of chiral polymers, liquid crystals, or metal-organic frameworks (MOFs). These materials could find applications in areas such as asymmetric catalysis, chiral sensing, and optoelectronics. The development of chiral materials is a rapidly growing field with the potential for significant technological impact. chiralpedia.com
Unexplored Research Avenues:
Exploration of Novel Reaction Pathways: Investigating new catalytic systems for the enantioselective synthesis of this compound and its analogs will continue to be a priority. This includes the development of new organocatalysts and transition-metal catalysts.
Computational Modeling: The use of computational tools to predict the chiroptical properties and biological activity of new derivatives will accelerate the discovery process.
Investigation of Isomeric Scaffolds: While the 3-substituted furan is the focus here, exploring the synthesis and applications of the corresponding (S)-1-(furan-2-yl)ethan-1-amine would provide valuable comparative insights into the influence of the heteroatom position on the properties of the molecule.
Q & A
Q. Methodological Answer :
- Chiral Resolution : Start with racemic 1-(Furan-3-yl)ethan-1-amine and employ diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives). Monitor enantiomeric excess (ee) via chiral HPLC .
- Enzymatic Transamination : Use (S)-selective transaminases to catalyze the transfer of an amino group from a donor (e.g., alanine) to a ketone precursor (e.g., 1-(Furan-3-yl)ethanone). Optimize pH (7.5–9.0) and temperature (30–40°C) for enzyme activity .
- Asymmetric Catalysis : Explore palladium-catalyzed reductive amination under mild conditions (1 atm H₂ in aqueous media) to minimize racemization .
Basic: Which analytical techniques are critical for confirming the stereochemical identity and purity of this compound?
Q. Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase. Compare retention times with enantiomeric standards .
- Polarimetry : Measure optical rotation ([α]D) at 20°C. Expected values should align with literature data for (S)-enantiomers (e.g., [α]D = +15° to +25° in methanol) .
- NMR Spectroscopy : Analyze ¹H-NMR splitting patterns of the chiral center; coupling constants (J) for adjacent protons can differentiate enantiomers .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Q. Methodological Answer :
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319) .
- Engineering Controls : Use fume hoods with ≥0.5 m/s airflow to minimize inhalation of vapors (H335) .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Advanced: How can reaction conditions be optimized to scale up the synthesis of this compound without compromising enantioselectivity?
Q. Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance substrate solubility while maintaining enzyme stability in transaminase-mediated reactions .
- Catalyst Loading : For Pd-based reductions, optimize catalyst (e.g., Pd/C) loading between 1–5 mol% to balance cost and reaction rate .
- In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and detect intermediates that may induce racemization .
Advanced: What mechanistic insights explain the influence of the furan ring on the reactivity of this compound in nucleophilic reactions?
Q. Methodological Answer :
- Electronic Effects : The furan oxygen’s electron-donating resonance increases electron density at the amine group, enhancing nucleophilicity. Confirm via DFT calculations (e.g., Mulliken charge analysis) .
- Steric Considerations : The 3-position furan substitution minimizes steric hindrance, allowing efficient attack on electrophilic centers. Validate using X-ray crystallography of reaction intermediates .
Advanced: How should researchers resolve contradictions in reported yields for enzymatic synthesis of this compound?
Q. Methodological Answer :
- Parameter Cross-Validation : Replicate studies under identical conditions (pH, temperature, enzyme source). For example, transaminase from Arthrobacter sp. may yield 80–85% ee, while E. coli-expressed enzymes achieve 70–75% ee .
- Substrate Purity Analysis : Use GC-MS to verify the absence of ketone impurities (e.g., 1-(Furan-3-yl)ethanone), which can inhibit enzyme activity .
Advanced: What biochemical applications leverage the stereospecificity of this compound?
Q. Methodological Answer :
- Protein Binding Studies : Co-crystallize with viral proteins (e.g., SARS-CoV-2 nsp1) to analyze stereochemical binding preferences. Use X-ray diffraction (resolution ≤1.2 Å) to resolve binding modes .
- Enzyme Inhibition Assays : Test inhibition of amine oxidases via Michaelis-Menten kinetics. Compare IC₅₀ values between (S)- and (R)-enantiomers to assess stereoselectivity .
Advanced: What strategies mitigate degradation of this compound during long-term storage?
Q. Methodological Answer :
- Stability Testing : Store samples under argon at –20°C and monitor degradation via LC-MS every 3 months. Identify major degradation products (e.g., oxidized furan derivatives) .
- Lyophilization : Lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis. Confirm stability via ¹H-NMR post-reconstitution .
Advanced: How does the (S)-configuration impact the compound’s interaction with chiral catalysts in downstream applications?
Q. Methodological Answer :
- Molecular Docking : Simulate binding to chiral catalysts (e.g., BINOL-derived phosphoric acids) using AutoDock Vina. Compare binding energies with (R)-enantiomers .
- NMR Titration : Titrate this compound into a catalyst solution and observe shifts in ³¹P-NMR signals to assess coordination strength .
Advanced: Can sustainable methods replace traditional solvents in the synthesis of this compound?
Q. Methodological Answer :
- Aqueous-Phase Reactions : Adapt Pd-catalyzed protocols to water with TPGS-750-M surfactant, achieving >90% conversion at 25°C .
- Solvent-Free Mechanochemistry : Grind ketone precursors with ammonium formate and Pd/C in a ball mill. Monitor reaction completion via TLC (Rf = 0.3 in ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
